

# Spectroscopic Scrutiny of Deschloroketamine: An In-depth Technical Guide

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## Compound of Interest

Compound Name: Deschloroketamine

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This technical guide provides a comprehensive overview of the spectroscopic techniques utilized for the structural elucidation and analysis of **Deschloroketamine** (2-(methylamino)-2-phenyl-cyclohexanone), a ketamine analog. The information presented herein is intended to serve as a core resource for researchers and professionals engaged in the study and development of related compounds.

**Deschloroketamine** has emerged as a significant compound within the class of arylcyclohexylamines, necessitating robust analytical methodologies for its unambiguous identification and characterization.<sup>[1][2][3][4]</sup> This guide details the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy in the analysis of **Deschloroketamine**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For **Deschloroketamine**, both  $^1\text{H}$  and  $^{13}\text{C}$  NMR are instrumental in confirming its molecular structure.<sup>[2][3]</sup>

## Quantitative NMR Data

The following tables summarize the reported  $^1\text{H}$  and  $^{13}\text{C}$  NMR chemical shifts for **Deschloroketamine** hydrochloride in DMSO- $d_6$ .

Table 1:  $^1\text{H}$  NMR Spectroscopic Data for **Deschloroketamine** HCl.

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
7.65 - 7.40	m	5H	Aromatic protons
3.10	s	3H	N-CH <sub>3</sub>
2.90 - 2.70	m	2H	Cyclohexanone protons
2.50 - 2.30	m	2H	Cyclohexanone protons
1.90 - 1.60	m	4H	Cyclohexanone protons

Data sourced from Frison et al. (2016).[\[2\]](#)

Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data for **Deschloroketamine** HCl.

Chemical Shift (ppm)	Assignment
210.1	C=O
138.5	Aromatic C (quaternary)
129.2	Aromatic CH
128.8	Aromatic CH
128.5	Aromatic CH
70.2	C-N
38.5	Cyclohexanone CH <sub>2</sub>
30.1	N-CH <sub>3</sub>
28.2	Cyclohexanone CH <sub>2</sub>
21.5	Cyclohexanone CH <sub>2</sub>
21.2	Cyclohexanone CH <sub>2</sub>

Data sourced from Frison et al. (2016).[2]

## Experimental Protocol: NMR Analysis

A common protocol for the NMR analysis of **Deschloroketamine** hydrochloride is as follows:

- Sample Preparation: Dissolve approximately 20 mg of the analyte in a suitable deuterated solvent, such as dimethyl sulfoxide-d<sub>6</sub> (DMSO-d<sub>6</sub>), containing tetramethylsilane (TMS) as an internal standard.[5]
- Instrument: A 400 MHz NMR spectrometer is typically sufficient for routine analysis.[5]
- <sup>1</sup>H NMR Parameters:
  - Spectral Width: -3 to 13 ppm.[5]
  - Pulse Angle: 90°.[5]

- Delay Between Pulses: 45 seconds.[5]
- <sup>13</sup>C NMR Parameters: Standard acquisition parameters are generally used.
- Data Processing: The resulting spectra are processed, and chemical shifts are referenced to the internal standard (TMS at 0.00 ppm).

## Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its fragmentation patterns. Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) have been extensively used for the analysis of **Deschloroketamine**.[\[2\]](#)[\[3\]](#)[\[4\]](#)

## Quantitative Mass Spectrometry Data

Table 3: GC-MS (Electron Ionization) Data for **Deschloroketamine**.

m/z	Interpretation
203	Molecular Ion [M] <sup>+</sup>
175	[M - CO] <sup>+</sup> or [M - C <sub>2</sub> H <sub>4</sub> ] <sup>+</sup>
174	[M - CH <sub>3</sub> N] <sup>+</sup>
160	[M - C <sub>3</sub> H <sub>7</sub> ] <sup>+</sup>
147	[M - C <sub>4</sub> H <sub>8</sub> N] <sup>+</sup>
146	[M - C <sub>3</sub> H <sub>5</sub> O] <sup>+</sup>
132	[M - C <sub>4</sub> H <sub>7</sub> O] <sup>+</sup>

Data sourced from Frison et al. (2016).[\[2\]](#)[\[6\]](#)

Table 4: LC-ESI-HRMS Data for **Deschloroketamine**.

Ion	Calculated m/z	Measured m/z	Mass Accuracy (ppm)
[M+H] <sup>+</sup>	204.1383	204.1386	1.47

Data sourced from Frison et al. (2016).[2]

## Experimental Protocols

- Sample Preparation: Prepare a solution of the analyte at a concentration of approximately 1 mg/mL in a suitable solvent mixture such as 1:1 chloroform:methanol.[5]
- Gas Chromatograph (GC) Conditions:
  - Injector: Splitless mode at 280°C.
  - Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
  - Oven Temperature Program: Initial temperature of 100°C, hold for 1 minute, then ramp to 300°C at a rate of 15°C/min, and hold for 10 minutes.
  - Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Mass Spectrometer (MS) Conditions:
  - Ionization Mode: Electron Ionization (EI) at 70 eV.
  - Scan Range: m/z 40-550.
- Sample Preparation: Prepare a dilute solution of the analyte in the initial mobile phase.
- Liquid Chromatograph (LC) Conditions:
  - Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).
  - Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. A typical gradient might start at 5% B, increase to 95% B over 15 minutes, hold for 5

minutes, and then return to initial conditions.

- Flow Rate: 0.3 mL/min.
- High-Resolution Mass Spectrometer (HRMS) Conditions:
  - Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
  - Mass Analyzer: Orbitrap or Time-of-Flight (TOF).
  - Scan Mode: Full scan from  $m/z$  100-1000.
  - Resolution: Typically >70,000 FWHM.

## Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

While less detailed in the literature compared to NMR and MS, FTIR and UV-Vis spectroscopy can provide complementary structural information.

### FTIR Spectroscopy

FTIR spectroscopy identifies functional groups within a molecule based on the absorption of infrared radiation. For **Deschloroketamine** hydrochloride, solutions in D<sub>2</sub>O have been used for IR measurements.<sup>[7]</sup> Key expected absorptions would include:

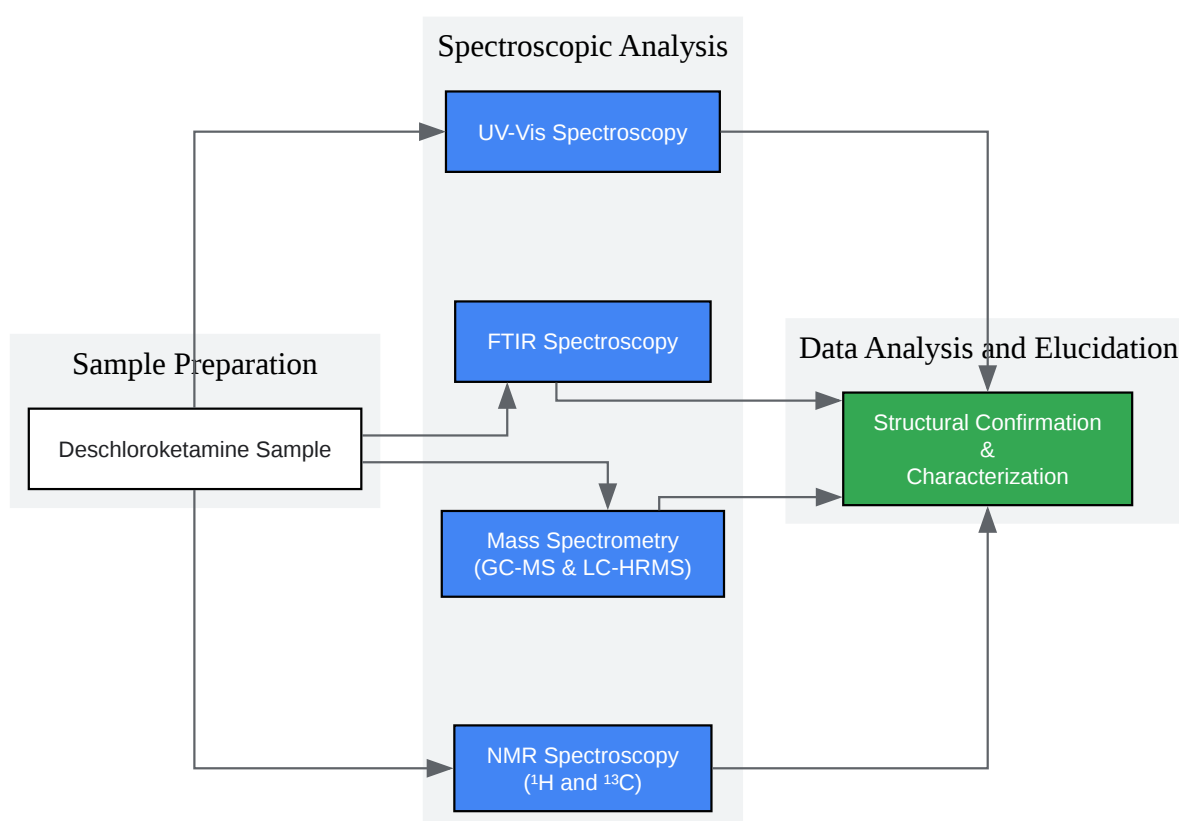
- C=O stretch: Around 1710-1730  $\text{cm}^{-1}$  for the cyclohexanone carbonyl group.
- N-H bend: Around 1500-1650  $\text{cm}^{-1}$  for the secondary amine.
- C-N stretch: Around 1000-1250  $\text{cm}^{-1}$ .
- Aromatic C=C stretches: Around 1450-1600  $\text{cm}^{-1}$ .
- Aromatic C-H bends: Around 690-900  $\text{cm}^{-1}$ .

### UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about conjugated systems. For **Deschloroketamine**, the aromatic ring is the primary chromophore. The UV spectrum is expected to show absorption maxima characteristic of a substituted benzene ring, typically around 250-270 nm.[8]

## Visualized Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of **Deschloroketamine**.



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Caption: General workflow for the spectroscopic analysis of **Deschloroketamine**.

This guide summarizes the key spectroscopic data and methodologies for the analysis of **Deschloroketamine**, providing a foundational resource for researchers in the field. The combination of these techniques allows for the unambiguous identification and detailed structural characterization of this compound.

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